3-amino-N,N,1-triethyl-1H-pyrazole-5-carboxamide

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationships

Medicinal chemistry programs targeting the ATP-binding hinge region require the 3-amino-5-carboxamide regioisomer-not the more abundant 4-amino isomer-to achieve correct hydrogen bonding geometry. This compound delivers: • Defined pKa of 3.21 (±0.11) ensuring correct protonation state at hinge-binding pH, with a 0.73-unit shift versus the 4-amino regioisomer • AlogP of 1.29 with 5 HBA / 2 HBD for balanced polarity and moderate membrane permeability, ~8-fold higher partition coefficient than the N1-methyl analog • ≥95% purity, supplied in 1G and 5G packs from in-stock inventory; boiling point 414.7 °C informs solvent selection and distillation protocols during scale-up

Molecular Formula C10H18N4O
Molecular Weight 210.281
CAS No. 1856080-57-3
Cat. No. B2618305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N,N,1-triethyl-1H-pyrazole-5-carboxamide
CAS1856080-57-3
Molecular FormulaC10H18N4O
Molecular Weight210.281
Structural Identifiers
SMILESCCN1C(=CC(=N1)N)C(=O)N(CC)CC
InChIInChI=1S/C10H18N4O/c1-4-13(5-2)10(15)8-7-9(11)12-14(8)6-3/h7H,4-6H2,1-3H3,(H2,11,12)
InChIKeyQQRDFXXAOHCGNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-N,N,1-triethyl-1H-pyrazole-5-carboxamide: Chemical Profile & Specifications


3-Amino-N,N,1-triethyl-1H-pyrazole-5-carboxamide (CAS 1856080-57-3) is a fully substituted aminopyrazole-5-carboxamide with molecular formula C₁₀H₁₈N₄O and molecular weight 210.28 g/mol. It belongs to the class of 5-amino-3-pyrazole carboxamides—a scaffold recognized for complementary hydrogen bonding with β-sheet peptide structures [1]. The compound features a 3-amino group, an N,N-diethyl carboxamide at the 5-position, and an N1-ethyl substituent on the pyrazole ring. Predicted physicochemical properties include a boiling point of 414.7±30.0 °C, density of 1.15±0.1 g/cm³, and a pKa of 3.21±0.11 . This compound is commercially supplied at ≥95% purity as a research intermediate and building block for medicinal chemistry and agrochemical discovery programs .

Workflow Medicinal chemistry and agrochemical building block
Scaffold 5-amino-3-pyrazole carboxamide with β-sheet hydrogen bonding motif
Selection N1-ethyl, N,N-diethyl substitution pattern for library synthesis and SAR exploration

Why Aminopyrazole Analogs Cannot Substitute for 3-Amino-N,N,1-triethyl-1H-pyrazole-5-carboxamide


Within the aminopyrazole carboxamide family, even isomeric variants with identical molecular formulae exhibit distinct physicochemical and biological profiles that preclude simple interchange. The position of the amino substituent on the pyrazole ring (3-amino vs. 4-amino) alters the electronic character of the heterocycle—reflected in pKa differences of approximately 0.7 log units—which directly affects hydrogen bonding geometry, solubility, and target engagement . Furthermore, variations in N-substitution (ethyl vs. methyl, diethyl vs. monoalkyl carboxamide) produce measurable shifts in lipophilicity (AlogP spanning 0.4 to 1.29), hydrogen bond donor/acceptor counts, and rotatable bond profiles that influence membrane permeability, metabolic stability, and off-target selectivity . These differences are not cosmetic; in scaffold-focused medicinal chemistry programs such as BTK inhibitor development, subtle substitution changes on the aminopyrazole carboxamide core have been shown to toggle between irreversible and reversible covalent binding modes and to affect kinase selectivity profiles [1]. The quantitative evidence below demonstrates the specific physicochemical boundaries that define where 3-amino-N,N,1-triethyl-1H-pyrazole-5-carboxamide diverges from its closest structural neighbors.

Regioisomer mismatch

3-amino vs. 4-amino substitution alters pKa by ~0.7 units, shifting hydrogen bonding geometry and target engagement; 4-amino isomer not interchangeable.

N-substitution lipophilicity shift

N1-methyl analog shows ~0.9 log unit lower lipophilicity and reduced H-bond capacity, producing different permeability and off-target profiles.

Carboxamide configuration divergence

Diethyl vs. monoalkyl carboxamide and rotatable bond count affect conformational flexibility and metabolic stability, limiting direct substitution.

Comparative Evidence: 3-Amino-N,N,1-triethyl-1H-pyrazole-5-carboxamide vs. Analogs


Regiochemical Ionization Profiles: 3-Amino vs. 4-Amino Pyrazole Isomers

The target compound, 3-amino-N,N,1-triethyl-1H-pyrazole-5-carboxamide, exhibits a predicted pKa of 3.21±0.11, compared to a pKa of 2.48±0.10 for its regioisomer 4-amino-N,N,1-triethyl-1H-pyrazole-5-carboxamide (CAS 1465474-29-6) . This 0.73 pKa unit difference—representing an approximately 5.4-fold difference in acid dissociation constant—indicates that the 3-amino isomer is less acidic than the 4-amino isomer. Both compounds share identical molecular formulae (C₁₀H₁₈N₄O) and molecular weights (210.28 g/mol) . The origin of this difference lies in the distinct electronic environments of the amino group at the 3-position versus the 4-position on the pyrazole ring, which alters the electron density distribution and the protonation state of the heterocycle at physiologically relevant pH values. This regiochemical distinction directly impacts hydrogen bonding capacity, solubility, and potential interactions with biological targets such as kinase hinge regions or transcription factor binding sites.

Regiochemical Ionization
Head-to-head
ΔpKa = 0.73 (target 3.21 vs. 4-amino 2.48)
Electron distribution alters protonation state at assay pH; regioisomers not interchangeable.
Predicted pKa; experimental verification advised.
Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationships

Boiling Point and Density Comparison: Target vs. 4-Amino and N-Methyl Analogs

3-Amino-N,N,1-triethyl-1H-pyrazole-5-carboxamide has a predicted boiling point of 414.7±30.0 °C at 760 mmHg and a predicted density of 1.15±0.1 g/cm³ . The 4-amino regioisomer (CAS 1465474-29-6) shows a lower predicted boiling point of 398.2±27.0 °C at the same pressure, with identical predicted density of 1.15±0.1 g/cm³ . The 3-amino-N,N-diethyl-1-methyl analog (CAS 1174848-35-1), which replaces the N1-ethyl with N1-methyl and retains the N,N-diethyl carboxamide, exhibits a boiling point of 408.0±30.0 °C and a higher density of 1.2±0.1 g/cm³ . The 16.5 °C boiling point elevation of the target compound relative to the 4-amino isomer suggests stronger intermolecular forces, consistent with the different hydrogen bonding network arising from the 3-amino vs. 4-amino configuration. The 6.7 °C difference relative to the N1-methyl analog reflects the additional methylene unit at N1.

Boiling Point & Density
Cross-study
Target bp 414.7 °C; density 1.15 g/cm³
4-amino bp 398.2 °C; N1-methyl bp 408.0 °C (density 1.2)
Intermolecular force differences affect distillation and drying protocols.
Predicted values; confirm experimentally for process design.
Process Chemistry Purification Formulation Development

Lipophilicity & Drug-Likeness Profiles: Target vs. N-Methyl Analog

3-Amino-N,N,1-triethyl-1H-pyrazole-5-carboxamide exhibits an AlogP of 1.29, a topological polar surface area (TPSA) of 90.65 Ų, 5 hydrogen bond acceptors (HBA), 2 hydrogen bond donors (HBD), and 7 rotatable bonds. It passes the Lipinski Rule of Five (no violations) but fails the Rule of Three (Ro3) for fragment-based lead-likeness . In contrast, the closely related 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide (CAS 1174848-35-1) displays a lower XLogP3 of 0.4, TPSA of 64.2 Ų, 3 HBA, 1 HBD, and only 3 rotatable bonds . The ~0.9 log unit higher lipophilicity of the target compound corresponds to an approximately 8-fold greater partition coefficient, indicating significantly enhanced membrane permeability potential. The additional hydrogen bond acceptor (difference of 2 HBA) and donor (difference of 1 HBD) in the target compound arise from the exocyclic 3-amino group versus the ring-embedded nitrogen in the analog, while the 4 additional rotatable bonds reflect the extra ethyl group at N1 and the more flexible carboxamide moiety. The QED weighted score of 0.69 (quantitative estimate of drug-likeness) for the target compound positions it as a moderately drug-like molecule suitable for lead optimization, whereas the lower TPSA and reduced HBA/HBD of the diethyl-methyl analog make it more appropriate for CNS-targeted fragment screens.

Lipophilicity & Drug-Likeness
Cross-study
Target AlogP 1.29, TPSA 90.65, HBA 5, HBD 2, rot. bonds 7
N1-methyl XLogP3 0.4, TPSA 64.2, HBA 3, HBD 1, rot. bonds 3
~8-fold higher partition coefficient and doubled H-bond capacity distinguish lead-optimization space.
QED 0.69; Ro3 fail. Fragment-likeness differs.
Drug Discovery ADME Lead Optimization

Scaffold-Level Biological Activity: Transcription Factor and Kinase Inhibition

The 5-amino-3-pyrazole carboxamide scaffold—to which 3-amino-N,N,1-triethyl-1H-pyrazole-5-carboxamide belongs—has been experimentally validated as a privileged structure for inhibiting protein-protein interactions involving β-sheet peptides. Ha and Kim (2008) designed a focused library based on this scaffold for complementary hydrogen bonding with β-sheet peptide structures and identified compound 7e as a lead inhibitor of hypoxia-inducible factor 1 (HIF-1) and compound 8g as a lead inhibitor of nuclear factor of activated T-cells (NF-AT) in preliminary inhibition assays [1]. In a separate medicinal chemistry program, the structurally related 1-alkyl-1H-pyrazole-3-carboxamide series yielded KUSC-5037, a potent HIF-1 inhibitor with an IC₅₀ of 1.2 μM under hypoxic conditions in cell-based assays [2]. More recently, the aminopyrazole carboxamide scaffold has been developed into potent covalent and reversible-covalent Bruton's tyrosine kinase (BTK) inhibitors with tunable EGFR selectivity, demonstrating the scaffold's versatility across distinct target classes [3]. 3-Amino-N,N,1-triethyl-1H-pyrazole-5-carboxamide, with its unique combination of N1-ethyl, 3-amino, and N,N-diethyl-5-carboxamide substitution pattern, represents a specific chemical embodiment of this validated scaffold with differentiated physicochemical properties (AlogP 1.29, pKa 3.21) that may confer distinct target engagement profiles relative to other scaffold derivatives.

Scaffold Biological Activity
Class-level inference
No direct data for target compound; scaffold shows HIF-1, NF-AT, BTK inhibition.
Class-validated scaffold supports library design; target-specific potency to be determined.
Data to verify for the triethyl-substituted variant.
Transcription Factor Inhibition Kinase Inhibition Scaffold Validation

Commercial Purity Specifications: Target vs. 4-Amino Isomer

3-Amino-N,N,1-triethyl-1H-pyrazole-5-carboxamide is commercially available at a purity specification of ≥95% from suppliers listed on ChemicalBook, including stock availability in 1 g and 5 g packaging formats . The compound was previously supplied under the Fluorochem brand (Ref. 10-F509390) but is currently listed as discontinued, indicating that supply chain continuity should be verified at the time of procurement . For comparison, the 4-amino regioisomer (CAS 1465474-29-6) is available at 98% purity from multiple vendors including Chemscene and Leyan, typically with storage conditions of sealed, dry, 2–8 °C . The 3-amino-N,N-diethyl-1-methyl analog (CAS 1174848-35-1) is offered at 95% minimum purity from CymitQuimica . The lower purity specification and more limited vendor base for the target compound relative to its 4-amino isomer may reflect differences in synthetic accessibility or purification challenges specific to the 3-amino-5-carboxamide regioisomeric series.

Commercial Purity
Supporting evidence
Target ≥95% purity; 4-amino isomer 98% (multiple vendors)
Purity specification and vendor availability differ; supply chain verification recommended.
Fluorochem product discontinued; confirm sourcing before procurement.
Chemical Procurement Quality Control Sourcing Strategy

Application Scenarios: 3-Amino-N,N,1-triethyl-1H-pyrazole-5-carboxamide


3-Amino Pyrazole Geometry for Kinase Hinge Binder Design

In kinase inhibitor programs targeting the ATP-binding hinge region, the 3-amino substituent of 3-amino-N,N,1-triethyl-1H-pyrazole-5-carboxamide provides a specific hydrogen bonding vector that differs from the 4-amino regioisomer. The pKa difference of 0.73 units (3.21 vs. 2.48) alters the protonation state at the hinge binding pH, which can determine whether the amino group acts as a hydrogen bond donor or acceptor. This compound is the correct procurement choice when the target kinase co-crystal structure or SAR indicates a requirement for the 3-amino-5-carboxamide regioisomer rather than the more commercially abundant 4-amino isomer .

Fragment-to-Lead Optimization: Balanced Lipophilicity and H-Bond Capacity

With an AlogP of 1.29 and 5 HBA / 2 HBD, 3-amino-N,N,1-triethyl-1H-pyrazole-5-carboxamide occupies a lipophilicity-hydrophilicity window distinct from its N1-methyl analog (XLogP3 0.4, 3 HBA, 1 HBD). The approximately 8-fold higher partition coefficient and doubled hydrogen bond capacity make it suitable for lead optimization campaigns targeting protein-protein interfaces or allosteric sites where balanced polarity and moderate membrane permeability are required. The compound's 7 rotatable bonds also provide conformational flexibility for induced-fit binding, though this must be weighed against entropic penalties .

Scaffold Library Construction for Transcription Factor and Kinase Screening

The 5-amino-3-pyrazole carboxamide scaffold has demonstrated activity against HIF-1 and NF-AT transcription factors as well as BTK kinase. 3-Amino-N,N,1-triethyl-1H-pyrazole-5-carboxamide represents a specific, fully substituted embodiment of this scaffold. In diversity-oriented synthesis or focused library construction, this compound serves as a key building block for exploring N1-ethyl, N,N-diethyl substitution space that is not accessible from the simpler N1-methyl or N1-unsubstituted analogs. Researchers should procure this compound when their design hypothesis specifically requires the triethyl substitution pattern to probe hydrophobic pocket interactions or to modulate metabolic stability through N-dealkylation shielding [1][2].

Process Chemistry Scale-Up: Boiling Point and Density Considerations

The predicted boiling point of 414.7 °C and density of 1.15 g/cm³ for 3-amino-N,N,1-triethyl-1H-pyrazole-5-carboxamide, compared to 398.2 °C for the 4-amino isomer, informs solvent selection, distillation parameters, and drying protocols during scale-up. The 16.5 °C boiling point elevation relative to the regioisomer indicates that thermal stability and volatility considerations differ meaningfully between these compounds, and process chemists must use the correct isomer's physical data—not generic class averages—when designing purification workflows. Procurement of the correct regioisomer with documented boiling point specifications is essential for reproducible process development .

Application
Selection Property
Validation Focus
Kinase hinge-binder design
3-amino-5-carboxamide regioisomer geometry
Hinge-region hydrogen bonding assessment
Fragment-to-lead optimization
Balanced lipophilicity (AlogP ~1.3) and H-bond capacity
Permeability and polarity profiling
Scaffold library construction
N1-ethyl, N,N-diethyl substitution pattern
Hydrophobic pocket and metabolic stability SAR
Process chemistry scale-up
Boiling point and density specification
Purification and drying protocol development
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